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Compound of Interest

Compound Name: Regaloside H

Cat. No.: B10855174

For Researchers, Scientists, and Drug Development Professionals

Regaloside H, a phenylpropanoid glycerol glucoside primarily isolated from various Lilium
species, has garnered attention for its potential therapeutic applications. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of Regaloside H and its
naturally occurring derivatives, focusing on their gluconeogenesis inhibitory and anti-
inflammatory activities. The information presented herein is compiled from preclinical studies to
facilitate further research and drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activities of Regaloside H and its analogs are summarized below. The primary
reported activity for Regaloside H is the inhibition of gluconeogenesis. While direct anti-
inflammatory data for Regaloside H is limited, studies on structurally similar phenylpropanoid
acylglycerols isolated from Lilium species suggest a potential anti-inflammatory role, primarily
through the inhibition of the NF-kB and MAPK signaling pathways.

Gluconeogenesis Inhibitory Activity

A study on phenylpropanoid glycerol glucosides isolated from the bulbs of Lilium longiflorum
provides valuable insights into the SAR for gluconeogenesis inhibition. The inhibitory activity
was assessed in H4IIE rat hepatoma cells.[1]
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Compound

Structure

% Inhibition of Glucose
Production (at 10 pM)

Regaloside H ((2R)-1-O-B-d-
glucopyranosyl-2-O-p-

coumaroylglycerol)

(2R)-glycerol backbone, p-
coumaroyl group at C2,

glucopyranosyl group at C1

36.8%[1][2]

Regaloside D ((2S)-1-O-p-

(2S)-glycerol backbone, p-

coumaroyl-2-O-3-d- coumaroy! group at C1, 51.2%[1]
glucopyranosylglycerol) glucopyranosyl group at C2

(2S)-glycerol backbone,
(2S)-1-O-caffeoyl-2-O-3-d-

caffeoyl group at C1, 39.2%][1]
glucopyranosylglycerol

glucopyranosyl group at C2
Acetylated derivative of Acetylation of the coumaroyl

3.6%[1]

Regaloside D

group in Regaloside D

Key Observations:

The stereochemistry of the glycerol backbone and the position of the acyl group significantly

influence activity. The (2S) configuration with the p-coumaroyl group at the C1 position

(Regaloside D) exhibited stronger inhibition than the (2R) configuration with the acyl group at

C2 (Regaloside H).[1]

The nature of the acyl group plays a role. Exchanging the caffeoyl group for a coumaroyl

group slightly enhanced activity.[1]

Acetylation of the decorating moiety drastically reduces the hypoglycemic activity.[1]

Anti-inflammatory Activity of Structurally Related
Phenylpropanoids

While direct SAR studies on the anti-inflammatory effects of a series of Regaloside H
derivatives are not available, research on other phenylpropanoid acylglycerols from Lilium
species provides strong evidence for their anti-inflammatory potential. These compounds share
a similar structural scaffold with Regaloside H.
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Compound

Source

Bioactivity IC50 Value

1-O-feruloyl-2-O-p-

coumaroylglycerol

Lilium brownii var.

viridulum

Inhibition of NO
production in LPS-

) 9.12 £ 0.72 uM[3]
stimulated RAW264.7

cells

1,3-O-
diferuloylglycerol

Lilium brownii var.

viridulum

Inhibition of NO
production in LPS-
stimulated RAW264.7

cells

12.01 + 1.07 uM[3]

Regaloside A

Lilium Asiatic hybrid

Inhibition of INOS and

COX-2 expression in
Not reported[4]

flowers LPS-stimulated
RAW264.7 cells
Inhibition of INOS and
) Lilium Asiatic hybrid COX-2 expression in
Regaloside B Not reported[4]

flowers

LPS-stimulated
RAW?264.7 cells

Key Observations:

» Phenylpropanoid acylglycerols from Lilium species demonstrate significant anti-inflammatory

activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[3]

e The mechanism of action involves the downregulation of pro-inflammatory enzymes iNOS

and COX-2.[3][4]

» This anti-inflammatory activity is linked to the inhibition of the NF-kB and MAPK signaling

pathways.[3]

Experimental Protocols

Gluconeogenesis Inhibition Assay[1]

e Cell Line: H4IIE rat hepatoma cells.
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Methodology: Cells are cultured in a suitable medium. To initiate gluconeogenesis, the
medium is replaced with glucose-free DMEM supplemented with lactate and pyruvate. The
cells are then treated with the test compounds (e.g., Regaloside H derivatives at 10 uM) or
a vehicle control. After a 3-hour incubation period, the glucose concentration in the medium
is measured using a glucose oxidase assay. The percentage inhibition of glucose production
is calculated relative to the vehicle-treated cells.

Nitric Oxide (NO) Production Inhibition Assay[3]

Cell Line: RAW264.7 mouse macrophage cells.

Methodology: Cells are seeded in 96-well plates and pre-treated with various concentrations
of the test compounds for 1 hour. Subsequently, the cells are stimulated with
lipopolysaccharide (LPS) to induce NO production. After 24 hours of incubation, the amount
of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess
reagent. The absorbance is measured at 540 nm, and the percentage inhibition of NO
production is calculated by comparing the results of compound-treated cells with those of
LPS-stimulated cells without treatment.

Western Blot Analysis for INOS, COX-2, and NF-
KB/IMAPK Pathway Proteins[3][4]

Cell Line: RAW264.7 mouse macrophage cells.

Methodology: Cells are treated with test compounds and/or LPS. After treatment, the cells
are lysed to extract total protein. Protein concentrations are determined using a BCA protein
assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a
polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated
with primary antibodies against INOS, COX-2, p-p65, p65, and proteins of the MAPK
pathway (e.g., p-ERK, ERK, p-p38, p38). After washing, the membrane is incubated with a
secondary antibody. The protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

Visualizing Structure-Activity Relationships and
Signaling Pathways
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To better understand the relationships between the chemical structures of Regaloside H
analogs and their biological activities, as well as the underlying mechanisms, the following

diagrams are provided.

Key Structural Modifications Regaloside H Analogs
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Caption: SAR of Regaloside H Analogs on Gluconeogenesis Inhibition.
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Caption: Anti-inflammatory Mechanism of Regaloside Analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6648405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648405/
https://www.medchemexpress.com/regaloside-h.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154308/
https://www.chemfaces.com/natural/Regaloside-A-CFN91852.html
https://www.benchchem.com/product/b10855174#structure-activity-relationship-studies-of-regaloside-h-derivatives
https://www.benchchem.com/product/b10855174#structure-activity-relationship-studies-of-regaloside-h-derivatives
https://www.benchchem.com/product/b10855174#structure-activity-relationship-studies-of-regaloside-h-derivatives
https://www.benchchem.com/product/b10855174#structure-activity-relationship-studies-of-regaloside-h-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10855174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

